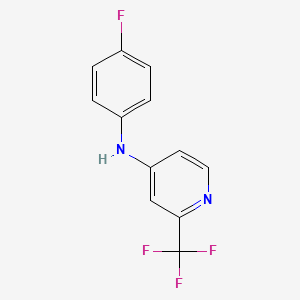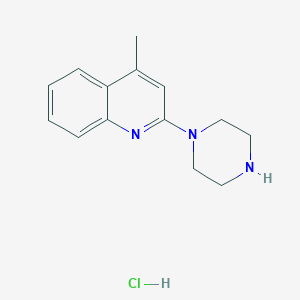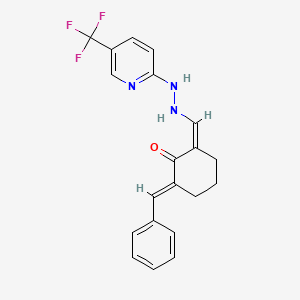![molecular formula C21H22ClNO2 B2957598 3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one CAS No. 2097890-19-0](/img/structure/B2957598.png)
3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C21H22ClNO2 and its molecular weight is 355.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Coordination Reactions
Research has focused on the synthesis of benzofuran derivatives and their coordination reactions to form complexes with metals. For example, the synthesis of benzofuro[3,2-c]pyridine derivatives from 1-benzofuran-2-carbaldehyde has been explored, leading to the preparation of complexes with copper and cobalt. These complexes exhibited high thermal stability, highlighting their potential in materials science for the development of thermally stable materials (S. C. Mojumdar et al., 2009).
Molecular Structure and Antimicrobial Activity
Another area of interest is the investigation of the molecular structure, spectroscopic properties, and biological activity of chlorophenyl derivatives. Studies on compounds like 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone have extended to their antimicrobial properties, showcasing the relevance of such compounds in medicinal chemistry and drug design (C. Sivakumar et al., 2021).
Multicomponent Reactions
The use of multicomponent reactions for constructing polyheterocyclic systems has also been explored. For instance, the reaction of l-proline, isatins, and methyl propiolates has led to the development of unique nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles. Such research demonstrates the utility of complex organic reactions in synthesizing novel compounds with potential applications in pharmaceuticals and organic materials (Jun‐Jie Cao et al., 2019).
Synthesis and Antiviral Activity
Investigations into the synthesis and biological evaluation of new compounds, such as coumarin derivatives, have been conducted to assess their antimicrobial activity. This includes the development of benzofuran derivatives and their testing against various microbial strains, underscoring the importance of such compounds in the search for new antimicrobial agents (M. A. Al-Haiza et al., 2003).
Electrophilic and Nucleophilic Properties
The dual roles of alpha-nitro ketone compounds as electrophiles and nucleophiles in synthesizing heterocyclic compounds have been explored. Such studies are fundamental in understanding reaction mechanisms and developing synthetic methodologies for complex organic molecules (Nanjing Zhang et al., 2004).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO2/c22-19-3-1-2-15(12-19)4-7-21(24)23-10-8-18(14-23)16-5-6-20-17(13-16)9-11-25-20/h1-3,5-6,12-13,18H,4,7-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLSQXTNOZTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)CCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide](/img/structure/B2957515.png)
![4-chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2957516.png)



![(2E)-N-(4-chloroanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2957523.png)

![tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B2957527.png)

![rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans](/img/structure/B2957530.png)
![3-[[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole](/img/structure/B2957531.png)

![(2-Fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2957536.png)

